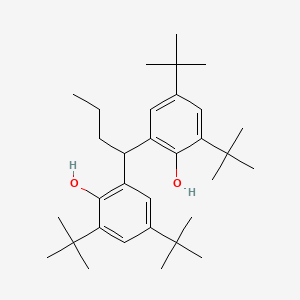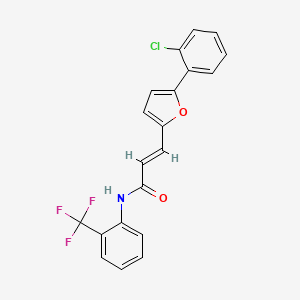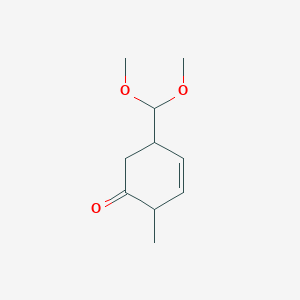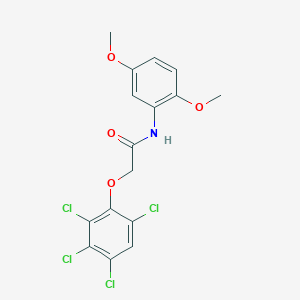
PDE2 inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDE2 inhibitor 4 is a compound that inhibits the activity of phosphodiesterase 2 (PDE2), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are crucial secondary messengers in various physiological processes, including neuronal signaling, cardiovascular function, and immune responses . By inhibiting PDE2, this compound increases the levels of cAMP and cGMP, thereby modulating various cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PDE2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a urolithin derivative, which is then modified through a series of reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process typically includes rigorous purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
PDE2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with altered biological activity .
Wissenschaftliche Forschungsanwendungen
PDE2 inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclic nucleotides in various chemical reactions and pathways.
Biology: Employed in research on cellular signaling, neurobiology, and immune responses due to its ability to modulate cAMP and cGMP levels.
Wirkmechanismus
PDE2 inhibitor 4 exerts its effects by selectively inhibiting the activity of phosphodiesterase 2. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these cyclic nucleotides. The elevated levels of cAMP and cGMP activate downstream signaling pathways, including the cAMP response element-binding protein (CREB) and protein kinase G (PKG) pathways. These pathways regulate various cellular processes such as neuronal excitability, axonal growth, and tissue repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PDE4 inhibitors: These compounds also inhibit phosphodiesterases but are selective for PDE4.
PDE5 inhibitors: These compounds inhibit PDE5 and are commonly used in the treatment of erectile dysfunction and pulmonary hypertension.
Uniqueness of PDE2 Inhibitor 4
This compound is unique in its selectivity for PDE2, which allows it to specifically modulate cAMP and cGMP levels in tissues where PDE2 is predominantly expressed. This selectivity makes it a valuable tool for studying the specific roles of PDE2 in various physiological and pathological processes. Additionally, its potential therapeutic applications in neurodegenerative diseases and stroke recovery highlight its significance in medical research .
Eigenschaften
Molekularformel |
C16H15F3N4O2 |
|---|---|
Molekulargewicht |
352.31 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-6-methyl-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15F3N4O2/c1-8(10-3-5-11(6-4-10)16(17,18)19)23-14-13(12(7-24)22-23)15(25)21-9(2)20-14/h3-6,8,24H,7H2,1-2H3,(H,20,21,25)/t8-/m1/s1 |
InChI-Schlüssel |
WOPONWMJGIDXSF-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=NC2=C(C(=NN2[C@H](C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)
![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)

